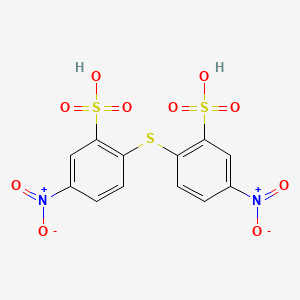
Benzenesulfonic acid, 2,2'-thiobis[5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2,2’-thiobis[5-nitro- is a chemical compound with the molecular formula C₁₂H₈N₂O₁₀S₃. It is also known by other names such as 2,2’-thiobis(5-nitrobenzenesulphonic) acid . This compound is characterized by its aromatic sulfonic acid structure, which includes nitro groups and a sulfur linkage between two benzene rings.
Vorbereitungsmethoden
The synthesis of benzenesulfonic acid, 2,2’-thiobis[5-nitro- typically involves the nitration of benzenesulfonic acid derivatives. One common method includes the reaction of 2-chloro-5-nitrobenzenesulfonic acid with thiourea under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product. Industrial production methods may vary but generally follow similar synthetic routes with optimization for large-scale production .
Analyse Chemischer Reaktionen
Benzenesulfonic acid, 2,2’-thiobis[5-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2,2’-thiobis[5-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 2,2’-thiobis[5-nitro- involves its interaction with molecular targets through its sulfonic acid and nitro groups. These functional groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid, 2,2’-thiobis[5-nitro- can be compared with other similar compounds such as:
Benzenesulfonic acid: A simpler aromatic sulfonic acid without the nitro and sulfur linkages.
2,2’-thiobis(5-aminobenzenesulfonic) acid: A related compound where the nitro groups are replaced with amino groups.
The uniqueness of benzenesulfonic acid, 2,2’-thiobis[5-nitro- lies in its specific functional groups and structural features, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
63216-88-6 |
|---|---|
Molekularformel |
C12H8N2O10S3 |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
5-nitro-2-(4-nitro-2-sulfophenyl)sulfanylbenzenesulfonic acid |
InChI |
InChI=1S/C12H8N2O10S3/c15-13(16)7-1-3-9(11(5-7)26(19,20)21)25-10-4-2-8(14(17)18)6-12(10)27(22,23)24/h1-6H,(H,19,20,21)(H,22,23,24) |
InChI-Schlüssel |
LVUFXZAHTLUDST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)SC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



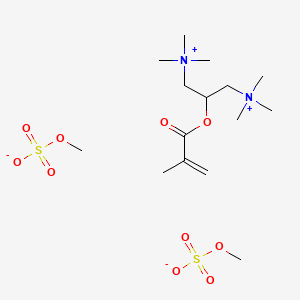
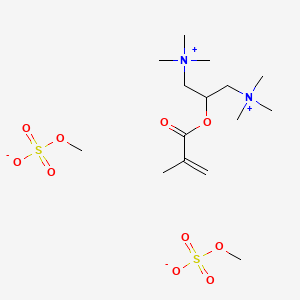
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)
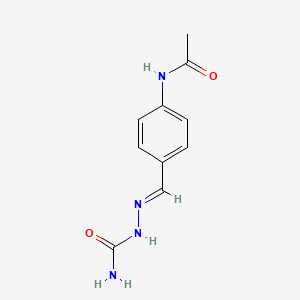

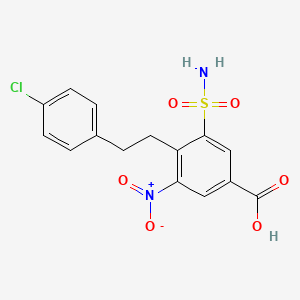



![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)


